2-Amino-1-(5-bromothiophen-2-yl)propan-1-one
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Overview
Description
2-Amino-1-(5-bromothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H8BrNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a bromine atom attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(5-bromothiophen-2-yl)propan-1-one typically involves the bromination of thiophene followed by the introduction of the amino and propanone groups. One common method includes the following steps:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromothiophene.
Formation of this compound: The brominated thiophene is then subjected to a reaction with an appropriate amine and a propanone derivative under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-Amino-1-(5-bromothiophen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-Amino-1-(5-bromothiophen-2-yl)propan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amino group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
- 2-Amino-1-(5-fluorothiophen-2-yl)propan-1-one
- 2-Amino-1-(5-iodothiophen-2-yl)propan-1-one
Comparison:
- Uniqueness: The bromine atom in 2-Amino-1-(5-bromothiophen-2-yl)propan-1-one provides unique reactivity compared to its halogenated analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions with biological targets.
- Reactivity: The different halogen atoms (chlorine, fluorine, iodine) can affect the compound’s reactivity in substitution and other chemical reactions, with bromine offering a balance between reactivity and stability.
Properties
Molecular Formula |
C7H8BrNOS |
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Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-amino-1-(5-bromothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H8BrNOS/c1-4(9)7(10)5-2-3-6(8)11-5/h2-4H,9H2,1H3 |
InChI Key |
VSJRACCXMPQXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(S1)Br)N |
Origin of Product |
United States |
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